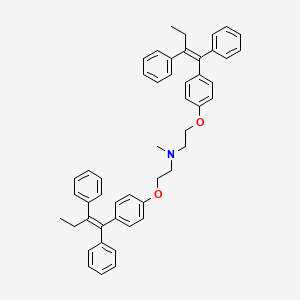
Esmolol Acid-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Esmolol Acid-d7 is a deuterated form of Esmolol Acid, which is a cardioselective beta-1 adrenergic receptor blocker. This compound is primarily used as an internal standard for the quantification of Esmolol in various analytical applications. The deuterium labeling in this compound enhances its stability and allows for precise quantification in mass spectrometry studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Esmolol Acid-d7 involves the incorporation of deuterium atoms into the Esmolol Acid molecule. This is typically achieved through a multi-step synthetic process:
Deuteration of Isopropylamine: The isopropylamine group in Esmolol Acid is replaced with a deuterated isopropylamine.
Formation of this compound: The deuterated isopropylamine is then reacted with the appropriate intermediates to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: Esmolol Acid-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the molecule can be oxidized to form corresponding ketones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of ketones, while reduction of the carbonyl group yields alcohols .
科学的研究の応用
Esmolol Acid-d7 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Esmolol.
Biology: Helps in studying the pharmacokinetics and metabolism of Esmolol in biological systems.
Medicine: Used in clinical research to understand the effects of Esmolol on cardiac function.
Industry: Employed in the development and quality control of pharmaceutical formulations containing Esmolol .
作用機序
Esmolol Acid-d7, like its non-deuterated counterpart, works by blocking beta-adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions. The compound prevents the action of epinephrine and norepinephrine, which are naturally occurring substances that increase heart rate and force of contraction .
類似化合物との比較
Esmolol: The non-deuterated form of Esmolol Acid-d7.
Metoprolol: Another beta-1 adrenergic receptor blocker with a longer duration of action.
Atenolol: A beta-1 selective adrenergic receptor blocker used for similar indications.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of Esmolol is required .
特性
CAS番号 |
1346598-79-5 |
|---|---|
分子式 |
C15H23NO4 |
分子量 |
288.395 |
IUPAC名 |
3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/i1D3,2D3,11D |
InChIキー |
ILSCWPMGTDPATI-UENXPIBQSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
同義語 |
4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzenepropanoic Acid; 3-(4-(2-Hydroxy-3-(isopropylamino-d7)propoxy)phenyl)propionic Acid; ASL 8123-d7; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)
![8-Azatricyclo[4.3.1.03,7]decane](/img/structure/B583960.png)
![[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583961.png)
![[1'-13C]ribothymidine](/img/structure/B583962.png)

![[5'-13C]ribothymidine](/img/structure/B583967.png)


![L-[4-13C]sorbose](/img/structure/B583972.png)


